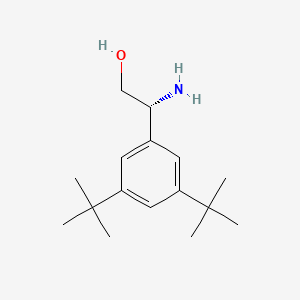
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3,5-di-tert-butylphenol: A related compound with similar tert-butyl substitutions but lacking the amino and hydroxyl groups.
Uniqueness
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C16H27NO |
|---|---|
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3,5-ditert-butylphenyl)ethanol |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m0/s1 |
Clave InChI |
GODKSIZLEOJZHJ-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CO)N)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
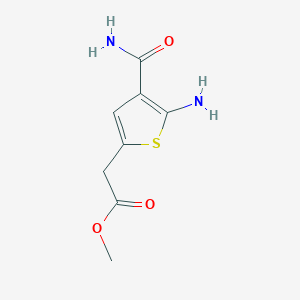
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
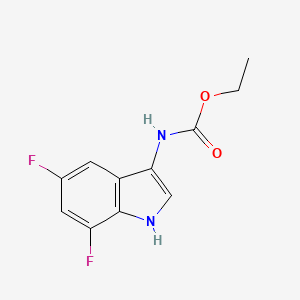
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
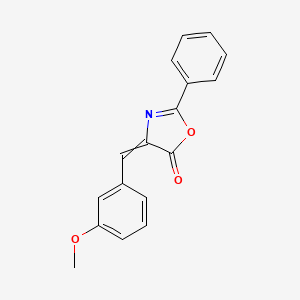
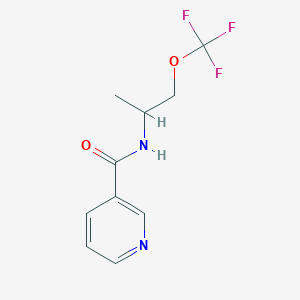
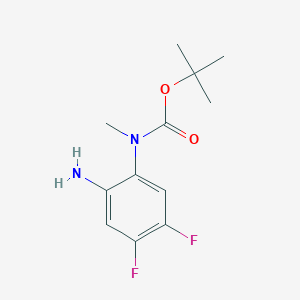


![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)


